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IZCZ-3

G-quadruplex Selectivity Molecular Dynamics

Non-selective G4 ligands confound c-MYC transcriptional studies. IZCZ-3 directly and selectively stabilizes the c-MYC promoter G-quadruplex, suppressing c-MYC transcription with minimal off-target noise. • c-MYC-high cancer cell IC50: 2.1-4.2 µM vs. normal cell IC50: 15.6-15.9 µM • 69% tumor growth inhibition in SiHa xenograft (5-20 mg/kg I.P., q2d) • c-MYC G4 selectivity over c-KIT, telomeric G4 • Research-use-only, >98% purity, shipped ambient.

Molecular Formula C46H49N7O
Molecular Weight 715.9 g/mol
Cat. No. B10828285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIZCZ-3
Molecular FormulaC46H49N7O
Molecular Weight715.9 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C3=NC(=C(N3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)N6CCN(CC6)C)C7=CC=C(C=C7)N8CCN(CC8)C)C9=CC=CC=C91
InChIInChI=1S/C46H49N7O/c1-5-52-42-9-7-6-8-40(42)41-32-35(14-23-43(41)52)46-47-44(33-10-15-36(16-11-33)50-28-24-48(2)25-29-50)45(53(46)38-19-21-39(54-4)22-20-38)34-12-17-37(18-13-34)51-30-26-49(3)27-31-51/h6-23,32H,5,24-31H2,1-4H3
InChIKeySETZGUYDZNTJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IZCZ-3: A Selective c-MYC G-Quadruplex Stabilizer for Targeted Transcription Inhibition Research


IZCZ-3 is a synthetic small-molecule ligand from the aryl-substituted imidazole/carbazole conjugate class [1]. It acts as a potent and selective inhibitor of c-MYC oncogene transcription [1]. The compound's primary mechanism involves preferential binding and stabilization of the G-quadruplex (G4) structure located in the promoter region of the c-MYC gene [1][2]. This stabilization directly suppresses c-MYC transcription, leading to downstream anti-proliferative effects such as cell cycle arrest and apoptosis in c-MYC-overexpressing cancer cells [1]. IZCZ-3 is a research-use-only compound that has demonstrated preclinical in vivo efficacy in tumor xenograft models [1][3].

The Procurement Risk of c-MYC Inhibitors: Why IZCZ-3's G4 Selectivity Profile Prevents Experimental Artifacts


Substituting IZCZ-3 with a generic c-MYC pathway inhibitor, such as a BET bromodomain inhibitor (e.g., JQ1) or a direct Myc-Max dimerization disruptor (e.g., 10058-F4), introduces significant confounding variables that compromise data interpretation. These alternative compounds target upstream regulators or protein-protein interactions, thereby modulating entire transcriptional programs beyond c-MYC and exhibiting distinct off-target profiles [1][2]. In contrast, the functional differentiation of IZCZ-3 lies in its molecular mechanism of action: it directly stabilizes the c-MYC promoter G-quadruplex. This unique mechanism of action (MoA) was engineered to address the critical shortcoming of prior G4 ligands, which typically lacked selectivity and bound promiscuously to other G4 structures (e.g., in c-KIT or telomeres), leading to unpredictable and often cytotoxic outcomes in normal cells [1]. The quantitative evidence below demonstrates that IZCZ-3's specific binding profile translates directly into a measurable therapeutic window, making it an irreplaceable tool for deconvoluting c-MYC-specific biology.

IZCZ-3 Differentiation Evidence: Quantified Selectivity, Cellular Activity, and In Vivo Efficacy Data


Differential G-Quadruplex Binding Selectivity: IZCZ-3 vs. c-KIT and Telomeric G4s

IZCZ-3 exhibits a clear binding preference for the c-MYC G-quadruplex (G4) over other biologically relevant G4 structures, a feature that distinguishes it from non-selective G4 ligands. This selectivity was quantified using molecular dynamics (MD) simulations, which demonstrated that the binding affinity of IZCZ-3 follows the order: c-MYC G4 > c-KIT G4 > telomeric G4 [1]. This computational finding aligns with experimental observations and is attributed to IZCZ-3's role in stabilizing intermolecular aggregates specific to the c-MYC G4 structure, which has two exposed G-tetrads per monomer, unlike the single exposed G-tetrad of c-KIT G4 [1].

G-quadruplex Selectivity Molecular Dynamics c-MYC

Cancer Cell vs. Normal Cell Cytotoxicity: Quantified Therapeutic Window of IZCZ-3

IZCZ-3 demonstrates a quantifiable differential cytotoxicity profile, showing significantly greater potency against c-MYC-overexpressing cancer cells compared to c-MYC-independent normal cells. In a 24-hour proliferation assay, IZCZ-3 inhibited SiHa, HeLa, Huh7, and A375 cancer cells with IC50 values ranging from 2.1 µM to 4.2 µM [1]. In stark contrast, the same compound induced only weak growth inhibition in BJ fibroblasts (IC50=15.9 µM) and mouse mesangial cells (IC50=15.6 µM), which express relatively low levels of c-MYC protein [1].

Antiproliferative IC50 Cancer Cell Lines Therapeutic Window

Mechanism-Linked Cell Cycle Arrest: Quantified G0/G1 Accumulation by IZCZ-3

The functional consequence of IZCZ-3's c-MYC transcriptional inhibition is a quantifiable, dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle. In SiHa cervical cancer cells, a 12-hour treatment with IZCZ-3 at increasing concentrations led to a measurable shift in cell cycle distribution, increasing the percentage of cells in the G0/G1 phase from a baseline of 61% to 70% at the highest tested dose [1].

Cell Cycle Arrest G0/G1 Phase Flow Cytometry Mechanism of Action

In Vivo Tumor Growth Inhibition: Comparative Efficacy of IZCZ-3 in a Xenograft Model

IZCZ-3 demonstrates significant and dose-dependent suppression of tumor growth in a preclinical mouse xenograft model, a critical differentiator from many tool compounds that lack in vivo activity. In BALB/c nude mice bearing SiHa human cervical squamous cell carcinoma xenografts, intraperitoneal administration of IZCZ-3 every other day for 24 days resulted in tumor growth inhibition (TGI) of 69%, 64%, and 57% at doses of 20, 10, and 5 mg/kg, respectively [1].

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition Preclinical

Recommended Research Applications for IZCZ-3 Based on Validated Differential Activity


Deconvolution of c-MYC-Specific Transcriptional Programs

Use IZCZ-3 as a selective chemical probe to delineate the direct transcriptional targets of c-MYC, distinct from those of other G4-associated oncogenes like c-KIT or KRAS. The compound's proven selectivity for c-MYC G4 over other G4 structures [1] allows for more precise gene expression profiling (e.g., RNA-seq) following treatment, minimizing off-target transcriptional noise that would be introduced by non-selective G4 ligands or BET bromodomain inhibitors [2]. This makes IZCZ-3 invaluable for functional genomics studies focused on the c-MYC regulon.

Validation of c-MYC Dependency in Cancer Cell Line Models

Employ IZCZ-3 in a panel of cancer cell lines with varying c-MYC expression levels to validate their oncogenic addiction to c-MYC. The quantifiable therapeutic window demonstrated in vitro—with IC50 values of 2.1-4.2 µM in c-MYC-high cancer cells versus 15.6-15.9 µM in normal cells [3]—provides a clear, data-driven benchmark for assessing c-MYC dependency. A significant shift in sensitivity to IZCZ-3 serves as a functional readout of a cell line's reliance on c-MYC for proliferation and survival.

In Vivo Pharmacodynamic and Efficacy Studies in c-MYC-Driven Xenografts

Utilize IZCZ-3 for preclinical proof-of-concept studies in mouse xenograft models of c-MYC-dependent cancers (e.g., cervical, hepatocellular, melanoma). The compound's established in vivo efficacy, showing up to 69% tumor growth inhibition in a SiHa xenograft model , makes it a suitable positive control or tool compound for evaluating novel c-MYC-targeting therapies or combination treatment regimens. Its known dosing regimen (5-20 mg/kg, I.P., every other day) provides a validated starting point for experimental design.

Orthogonal Assays for c-MYC G-Quadruplex Stabilization

Incorporate IZCZ-3 as a standard reference compound in biophysical and cellular assays designed to measure G-quadruplex stabilization, such as FRET-based melting assays, circular dichroism (CD) spectroscopy, or chromatin immunoprecipitation (ChIP). Its well-characterized binding mode and selectivity profile [1] serve as a benchmark against which the activity and specificity of newly developed G4 ligands can be rigorously compared.

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